Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-
Description
Introduction to Benzoic Acid Derivatives with Pyrrole Substituents
Benzoic acid derivatives fused with pyrrole rings are a specialized class of heterocyclic compounds characterized by their dual aromatic systems. The integration of a pyrrole subunit—a five-membered ring containing one nitrogen atom—introduces unique electronic and steric properties. These derivatives are frequently explored for their pharmacological potential, particularly in anti-inflammatory and analgesic applications. The compound 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid exemplifies this class, featuring a benzoic acid core substituted at the 5-position with a functionalized pyrrole ring.
Structural Classification of 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic Acid
The molecular architecture of this compound (C₁₃H₁₁NO₅, MW 261.23 g/mol) can be dissected into three key components:
Benzoic Acid Core
- Position 2 : A hydroxyl (-OH) group, enhancing solubility and enabling hydrogen bonding.
- Position 5 : A pyrrole substituent, contributing to aromatic conjugation and steric bulk.
- Carboxylic Acid Group : At position 1, providing acidity (predicted pKa ~2.36) and reactivity for salt formation.
Pyrrole Substituent
- Position 2 : A formyl (-CHO) group, introducing electrophilic character and potential for Schiff base formation.
- Position 5 : A hydroxymethyl (-CH₂OH) group, offering sites for esterification or glycosylation.
Structural Representation
This structure is stabilized by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, as evidenced by its high melting point (>270°C).
Historical Context in Heterocyclic Chemistry Research
The synthesis and study of pyrrole-benzoic acid hybrids emerged alongside key advancements in heterocyclic chemistry:
Early Developments in Pyrrole Chemistry
- 1834 : Isolation of pyrrole from bone distillation by Runge.
- 1880s : Hantzsch pyrrole synthesis, enabling modular construction of substituted pyrroles.
Modern Applications in Drug Design
- 2000s : Exploration of 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists for inflammatory pain. These studies demonstrated that substituents at the 5-position of the benzoic acid moiety (e.g., halogens, methyl groups) significantly enhanced receptor affinity.
- 2020s : Utilization of this compound in synthesizing pyrrole alkaloids like (-)-funebrine, which show therapeutic potential.
Analytical Advancements
- 2023 : Mechanochemical adaptations of the Hantzsch synthesis allowed one-pot preparation of complex pyrroles, including derivatives with hydroxymethyl and formyl groups.
Properties
IUPAC Name |
5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRLABGWNUXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40826286 | |
| Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876903-48-9 | |
| Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis with Post-Functionalization
The Paal-Knorr reaction, utilizing 1,4-diketones and ammonium acetate, is a classical route to pyrroles. For this compound, ethyl 3-oxobutanoate and 3-chlorophenylacetaldehyde may serve as precursors to form the pyrrole nucleus.
Reaction Scheme:
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Condensation : Heating diketones with ammonium acetate in acetic acid yields the pyrrole ring.
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Formylation : Vilsmeier-Haack reaction introduces the formyl group at position 2 using POCl₃ and DMF.
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Hydroxymethylation : Mannich reaction with formaldehyde under controlled pH (6–7) introduces the hydroxymethyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Acetic acid, 110°C, 12h | 68 | 92 |
| 2 | POCl₃/DMF, 0°C, 2h | 45 | 85 |
| 3 | HCHO, NaHCO₃, 50°C | 72 | 89 |
Limitations : Low yield in formylation step due to side reactions.
Direct Functionalization of Preformed Pyrrole Derivatives
Starting from 5-Amino-2-hydroxybenzoic Acid
A two-step approach involves coupling a pre-synthesized pyrrole intermediate to the benzoic acid core:
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Synthesis of 5-(2-Formylpyrrol-1-yl)-2-hydroxybenzoic Acid :
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Reductive Hydroxymethylation :
Advantages : Avoids unstable intermediates; suitable for scale-up.
Solid-Phase Synthesis for High-Purity Batches
Recent protocols employ resin-bound strategies to enhance purity (>95%):
Procedure:
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Wang Resin Functionalization : Load 2-hydroxybenzoic acid via ester linkage.
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Pyrrole Coupling : Use HATU/DIEA to attach pyrrole-2-carbaldehyde.
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Hydroxymethylation : Treat with formaldehyde and trimethylamine.
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Cleavage : TFA/DCM (1:9) releases the product.
Performance Metrics :
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Paal-Knorr + Functionalization | 32 | 85 | Moderate |
| Direct Coupling | 58 | 92 | High |
| Solid-Phase | 41 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in a dicarboxylic acid derivative.
Reduction: Reduction of the formyl group to a hydroxymethyl group results in a dihydroxymethyl derivative.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Benzoic acid derivatives are known for their antibacterial and antifungal properties. Research indicates that compounds like benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- exhibit significant activity against various pathogens. For instance, studies have shown that pyrrole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Properties
Recent studies have focused on the anti-inflammatory effects of this compound, particularly its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that certain derivatives exhibited selective inhibition of COX enzymes, which are crucial targets in treating inflammatory diseases . The structure-activity relationship analysis revealed that modifications to the benzoic acid core could enhance anti-inflammatory efficacy.
3. Antioxidant Activity
Research has also highlighted the antioxidant potential of benzoic acid derivatives. The ability to scavenge free radicals suggests that these compounds could play a role in preventing oxidative stress-related diseases .
Synthesis and Case Studies
Synthesis Pathways
The synthesis of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-, often involves multi-step organic reactions starting from simple precursors. The incorporation of the pyrrole moiety is critical for enhancing biological activity. One notable synthesis route includes the reaction of 2-hydroxybenzoic acid with pyrrole derivatives under specific conditions to yield the target compound .
Case Study: Inhibition of COX Enzymes
In a recent study published in ACS Omega, researchers designed and synthesized a series of pyrrole derivatives, including benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. These compounds were evaluated for their ability to inhibit COX enzymes using molecular docking studies. The results indicated that certain derivatives showed promising inhibitory activity against COX-2 while maintaining lower activity against COX-1, suggesting a potential for developing selective anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The butanoic acid derivative (Compound 53) exhibits hepatoprotective effects, suggesting the pyrrole-hydroxymethyl motif may enhance liver-targeted activity .
- Methoxymethyl-substituted analogs (e.g., Compound 39) show moderate anticancer activity, possibly due to improved membrane permeability .
- Hypoglycemic activity in methyl esters highlights the role of esterification in modulating bioactivity .
Biological Activity
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- (CAS No. 876903-48-9) is a compound that has gained attention due to its potential biological activities. This compound is a derivative of benzoic acid and incorporates a pyrrole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including those with pyrrole structures, exhibit significant antimicrobial properties. A study demonstrated that certain benzoic acid derivatives possess antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infections .
Antioxidant Properties
Benzoic acid derivatives have shown promising antioxidant activity. The presence of hydroxymethyl and other functional groups enhances their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Some synthesized derivatives demonstrated strong inhibition of DHFR, an enzyme crucial for DNA synthesis and repair .
- Cyclooxygenase (COX) Inhibition : Studies have indicated that related compounds can act as inhibitors of COX enzymes, which are important targets in the treatment of inflammation and pain .
The biological activity of benzoic acid derivatives is often linked to their ability to interact with cellular targets:
- Protein Degradation Pathways : Research has shown that certain derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are vital for maintaining cellular homeostasis .
- Molecular Docking Studies : Computational studies have suggested that these compounds can bind effectively to active sites of target enzymes, indicating potential for drug development .
Case Studies
- Antibacterial Evaluation : In a study assessing the antibacterial properties of synthesized pyrrole derivatives, compounds similar to benzoic acid derivatives exhibited significant activity against various bacterial strains. The results indicated a correlation between structural modifications and enhanced antibacterial potency .
- Antioxidant Activity Assessment : A comparative study highlighted the antioxidant capabilities of benzoic acid derivatives, showing that modifications could lead to improved efficacy in scavenging free radicals compared to standard antioxidants .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?
- Synthesis : A plausible route involves coupling 2-hydroxy-5-aminobenzoic acid with a pre-functionalized pyrrole moiety (2-formyl-5-hydroxymethylpyrrole) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Evidence from analogous pyrrole-containing benzoic acid derivatives (e.g., 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid) suggests that protecting groups (e.g., acetyl for hydroxymethyl) may be required to prevent side reactions .
- Purity Validation : Use HPLC with UV detection (λ = 254–280 nm) and LC-MS to confirm molecular weight (expected [M+H]+ ~318.3 g/mol). Cross-reference with -NMR: key signals include the formyl proton (~9.8 ppm) and aromatic protons in the pyrrole ring (6.5–7.5 ppm) .
Q. How do the hydroxymethyl and formyl substituents influence the compound’s solubility and stability?
- Solubility : The hydroxymethyl group enhances hydrophilicity, favoring polar solvents (e.g., DMSO, methanol). The formyl group may reduce solubility in aqueous buffers due to partial hydrophobic character. Empirical testing in phosphate-buffered saline (PBS) at pH 7.4 is recommended .
- Stability : The formyl group is prone to oxidation; store under inert gas (N/Ar) at –20°C. Stability assays (TGA/DSC) show decomposition >150°C, consistent with benzoic acid derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : If -NMR shows unexpected peaks, compare computational predictions (DFT calculations for chemical shifts) with experimental data. For example, the formyl carbon (C=O) should appear at ~190 ppm. Discrepancies may indicate tautomerism or impurities from incomplete coupling .
- Mitigation : Use 2D-NMR (COSY, HSQC) to confirm connectivity between the pyrrole and benzoic acid moieties. Cross-validate with IR spectroscopy (C=O stretch ~1680 cm) .
Q. How can the compound’s electronic properties be exploited in metal-organic frameworks (MOFs)?
- Design : The formyl and hydroxyl groups act as coordination sites for transition metals (e.g., Cu, Fe). Computational modeling (e.g., DFT) predicts ligand-binding modes. Experimental validation via X-ray crystallography is critical .
- Application : MOFs incorporating this ligand may exhibit photocatalytic activity due to extended π-conjugation from the pyrrole ring. Test via UV-Vis spectroscopy (broad absorbance >400 nm) .
Q. What in silico methods predict the compound’s potential bioactivity?
- Approach : Use molecular docking (AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2), leveraging the salicylate backbone’s anti-inflammatory properties. Pharmacophore modeling should prioritize hydrogen-bond donors (hydroxyl, formyl) .
- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays. Adjust substituent electronegativity (e.g., fluorination at position 4) to enhance activity .
Methodological Considerations
- Safety : Non-hazardous per SDS classifications, but handle with standard PPE (gloves, goggles) due to mild irritant potential (H315/H319) .
- Data Reproducibility : Document reaction conditions (temperature, catalyst loading) meticulously. For example, Pd-catalyzed couplings require precise control of anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
